Fluazacort

Übersicht

Beschreibung

Fluazacort is a synthetic glucocorticoid corticosteroid, marketed under the brand name Azacortid. It is primarily used for its anti-inflammatory and immunosuppressive properties. This compound is known for its efficacy in treating various inflammatory and autoimmune conditions .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Fluazacort wird durch einen mehrstufigen chemischen Prozess synthetisiert. Die Synthese umfasst die Bildung eines Pregnan-Derivats, gefolgt von Fluorierung und der Einführung eines Oxazolinrings. Die wichtigsten Schritte sind:

Bildung des Pregnan-Kerns: Dies beinhaltet die Cyclisierung eines geeigneten Vorläufers, um den Steroidkern zu bilden.

Fluorierung: Einführung eines Fluoratoms in der 9α-Position.

Oxazolinringbildung: Dieser Schritt beinhaltet die Reaktion des Zwischenprodukts mit einem geeigneten Reagenz, um den Oxazolinring zu bilden.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dies beinhaltet die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsverfahren und strengen Qualitätskontrollmaßnahmen, um die Reinheit und Wirksamkeit des Endprodukts sicherzustellen .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Fluazacort durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound kann oxidiert werden, um verschiedene oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können die in this compound vorhandenen funktionellen Gruppen modifizieren.

Substitution: This compound kann Substitutionsreaktionen eingehen, insbesondere am Fluoratom.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Reagenzien wie Halogene und Nukleophile werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind verschiedene oxidierte, reduzierte und substituierte Derivate von this compound, die jeweils unterschiedliche chemische und pharmakologische Eigenschaften aufweisen .

Wissenschaftliche Forschungsanwendungen

Fluazacort hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Als Referenzverbindung in der Untersuchung der Glukokortikoidaktivität und Steroidchemie verwendet.

Biologie: Untersucht auf seine Auswirkungen auf zelluläre Prozesse und Genexpression.

Medizin: Zur Behandlung entzündlicher und Autoimmunerkrankungen wie rheumatoider Arthritis und Asthma verwendet.

Industrie: Beteiligt an der Entwicklung neuer Kortikosteroid-Medikamente und -Formulierungen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es an Glukokortikoidrezeptoren im Zytoplasma bindet. Diese Bindung führt zur Translokation des Rezeptor-Ligand-Komplexes in den Kern, wo er mit Glukokortikoid-Response-Elementen auf der DNA interagiert. Diese Interaktion moduliert die Transkription von Zielgenen, was zu entzündungshemmenden und immunsuppressiven Wirkungen führt. Wichtige molekulare Ziele sind Zytokine, Chemokine und Adhäsionsmoleküle .

Ähnliche Verbindungen:

- Prednisolon

- Dexamethason

- Betamethason

- Triamcinolon

Vergleich: this compound ist aufgrund seiner spezifischen Fluorierung und Oxazolinringstruktur einzigartig, die ihm besondere pharmakokinetische und pharmakodynamische Eigenschaften verleihen. Im Vergleich zu anderen Glukokortikoiden weist this compound eine andere Rezeptorbindungsaffinität und ein anderes Stoffwechselprofil auf, was es für bestimmte therapeutische Anwendungen geeignet macht .

Wirkmechanismus

Fluazacort exerts its effects by binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it interacts with glucocorticoid response elements on DNA. This interaction modulates the transcription of target genes, resulting in anti-inflammatory and immunosuppressive effects. Key molecular targets include cytokines, chemokines, and adhesion molecules .

Vergleich Mit ähnlichen Verbindungen

- Prednisolone

- Dexamethasone

- Betamethasone

- Triamcinolone

Comparison: Fluazacort is unique due to its specific fluorination and oxazoline ring structure, which confer distinct pharmacokinetic and pharmacodynamic properties. Compared to other glucocorticoids, this compound has a different receptor binding affinity and metabolic profile, making it suitable for specific therapeutic applications .

Eigenschaften

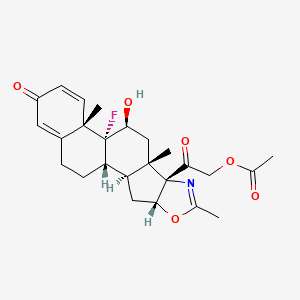

IUPAC Name |

[2-(12-fluoro-11-hydroxy-6,9,13-trimethyl-16-oxo-5-oxa-7-azapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,14,17-trien-8-yl)-2-oxoethyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30FNO6/c1-13-27-25(20(31)12-32-14(2)28)21(33-13)10-18-17-6-5-15-9-16(29)7-8-22(15,3)24(17,26)19(30)11-23(18,25)4/h7-9,17-19,21,30H,5-6,10-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZCJOHDXLROEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2(C(O1)CC3C2(CC(C4(C3CCC5=CC(=O)C=CC54C)F)O)C)C(=O)COC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30FNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001043205 | |

| Record name | Fluazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

459.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19888-56-3 | |

| Record name | Fluazacort | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19888-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluazacort | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001043205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.